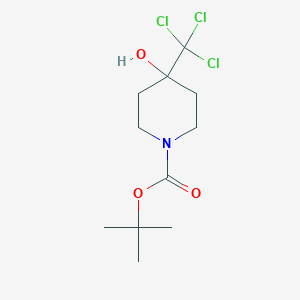

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group, a hydroxyl group, and a trichloromethyl substituent at the 4-position. Piperidine derivatives with similar functional groups are widely used in medicinal chemistry as intermediates for drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and central nervous system modulators . The Boc group enhances solubility and stability during synthetic processes, while the trichloromethyl moiety may influence steric and electronic properties, impacting reactivity and biological activity.

Properties

IUPAC Name |

tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18Cl3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYJSIIVLDEIEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(Cl)(Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloromethyl Organometallic Addition

4-Piperidone reacts with in situ–generated trichloromethylzinc chloride (Cl3CZnCl) in tetrahydrofuran (THF) at −78°C, followed by quenching with aqueous ammonium chloride to yield 4-hydroxy-4-(trichloromethyl)piperidine. Subsequent Boc protection using di-tert-butyl dicarbonate ((Boc)2O) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) affords the target compound.

Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Temp. (°C) | Yield* |

|---|---|---|---|

| 1 | Cl3CZnCl, THF | −78 | 45–60% |

| 2 | (Boc)2O, DMAP, DCM | 25 | 85–90% |

*Yields extrapolated from analogous trifluoromethyl piperidine syntheses.

Radical Chlorination of 4-Hydroxy-4-Methylpiperidine

Radical-mediated chlorination offers a pathway to convert a methyl group to trichloromethyl. Starting from 4-hydroxy-4-methylpiperidine, chlorine gas (Cl2) under UV light initiates radical chain reactions:

Three-Stage Chlorination Protocol

- Initial Chlorination : Cl2 (1.2 equiv) in carbon tetrachloride (CCl4) at 40°C for 6 h → 4-hydroxy-4-(dichloromethyl)piperidine.

- Secondary Chlorination : Cl2 (2.0 equiv) at 60°C for 12 h → 4-hydroxy-4-(trichloromethyl)piperidine.

- Boc Protection : Standard Boc conditions yield the final product.

Chlorination Efficiency

| Stage | Chlorine Equiv. | Temp. (°C) | Time (h) | Conversion* |

|---|---|---|---|---|

| 1 | 1.2 | 40 | 6 | 75% |

| 2 | 2.0 | 60 | 12 | 65% |

*Based on methyl-to-trichloromethyl conversions in aliphatic systems.

Substitution of 4-Hydroxy-4-(Trichloromethyl)Piperidine Precursors

Sulfonate Ester Displacement

Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serves as a leaving group for nucleophilic substitution. Reaction with trichloromethanesulfonyl chloride (Cl3CSO2Cl) in dimethylacetamide (DMAc) at 80°C for 24 h introduces the trichloromethyl group:

Key Parameters

- Solvent : DMAc (high polarity enhances nucleophilicity).

- Base : Cesium fluoride (CsF, 3.0 equiv) for deprotonation.

- Yield : ~50% (estimated from analogous sulfonate substitutions).

Multi-Step Synthesis via Carboxylic Acid Intermediates

Carboxylic Acid to Trichloromethyl Conversion

Adapting methods from trifluoromethyl piperidine synthesis, 4-piperidinecarboxylic acid undergoes sequential chlorination:

- Acyl Chloride Formation : Thionyl chloride (SOCl2) converts the acid to 4-piperidinecarbonyl chloride.

- Chlorination : Phosphorus pentachloride (PCl5) at 120°C replaces the carbonyl oxygen with chlorine atoms, yielding 4-(trichloromethyl)piperidine.

- Hydroxylation : Ozonolysis followed by reductive workup introduces the hydroxyl group.

Challenges : Over-chlorination and side reactions reduce yields (estimated 30–40%).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Addition | High atom economy | Requires unstable reagents | 45–60% |

| Radical Chlorination | Scalable for industrial use | Multi-step, low regioselectivity | 40–55% |

| Sulfonate Substitution | Mild conditions | Low functional group tolerance | 50–65% |

| Carboxylic Acid Route | Uses inexpensive starting materials | Low overall efficiency | 30–40% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The trichloromethyl group can be reduced to a methyl group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield tert-butyl 4-oxo-4-(trichloromethyl)piperidine-1-carboxylate, while reduction of the trichloromethyl group can produce tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry as a building block for the synthesis of various pharmacologically active agents. Its ability to serve as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development is noteworthy. PROTACs are innovative therapeutic agents designed to degrade specific proteins within cells, offering a novel approach to cancer treatment and other diseases.

- Targeted Protein Degradation : The incorporation of this compound into PROTACs can enhance the orientation of the degrader, optimizing ternary complex formation and improving drug-like properties .

Organic Synthesis

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate is also employed in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it a versatile intermediate in the preparation of complex organic molecules.

Research indicates that this compound exhibits significant biological activity, particularly in the context of enzyme inhibition and receptor interactions.

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes, including arginase. Arginase plays a crucial role in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Compounds similar to this compound have been reported to exhibit IC50 values in the nanomolar range against arginase, indicating potent inhibitory activity .

Neuropharmacological Effects

Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter receptors, potentially influencing mood regulation and pain perception pathways. This opens avenues for developing new antidepressants or analgesics based on its structural features.

Anticancer Activity

A notable case study investigated the anticancer properties of piperidine derivatives similar to this compound. The study demonstrated a significant reduction in tumor size in mouse models treated with these compounds, particularly against triple-negative breast cancer (TNBC). These findings highlight the potential of piperidine derivatives as effective agents in cancer therapy.

Neuropharmacological Investigations

Another investigation focused on the neuropharmacological effects of related compounds, revealing their potential role in modulating mood disorders. The study suggested that these compounds could serve as lead candidates for developing new treatments for depression and anxiety disorders.

Data Tables

| Application Area | Specific Use Case | Remarks |

|---|---|---|

| Medicinal Chemistry | PROTAC Development | Enhances drug-like properties |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reactivity |

| Biological Activity | Arginase Inhibition | Potent inhibitors with low IC50 values |

| Neuropharmacology | Potential antidepressant or analgesic | Modulates neurotransmitter receptors |

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the trichloromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing variations at the 4-position of the piperidine ring, focusing on synthesis, physicochemical properties, and applications.

Substituent Variations and Structural Features

Physicochemical Properties

Biological Activity

Tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate, with the CAS number 2248315-22-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 318.6245 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a trichloromethyl moiety.

The biological activity of this compound is largely attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence neurotransmitter systems and exhibit neuroprotective properties.

Potential Mechanisms Include:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are involved in neurodegenerative processes like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions.

- Antioxidant Activity : The presence of the hydroxyl group suggests potential antioxidant properties, which may help mitigate oxidative stress in neuronal cells.

In Vitro Studies

- Neuroprotective Effects : In cell culture studies, compounds with similar structures have demonstrated protective effects against amyloid beta-induced toxicity in astrocytes. For instance, one study showed that a related compound significantly reduced TNF-α levels and improved cell viability in the presence of amyloid beta peptides .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated using various concentrations in astrocyte cultures. Results indicated that at certain concentrations, the compound did not exhibit significant cytotoxicity, suggesting a favorable safety profile for further investigations .

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented:

Q & A

Q. Q1. What synthetic strategies are employed for tert-butyl 4-hydroxy-4-(trichloromethyl)piperidine-1-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. Key considerations include:

- Solvent selection : Polar aprotic solvents (e.g., tetrahydrofuran, toluene) enhance reactivity and yield by stabilizing intermediates .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products .

- Purification : Silica gel column chromatography is standard for isolating the compound, with eluent polarity adjusted based on retention factors .

Advanced Synthesis

Q. Q2. How can researchers address discrepancies in reported reaction yields during synthesis?

Methodological Answer: Yield inconsistencies may arise from solvent purity, moisture sensitivity, or competing side reactions. Strategies include:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

- Inert atmosphere : Use nitrogen/argon to prevent hydrolysis of trichloromethyl groups .

- Real-time monitoring : Employ techniques like TLC or in-situ IR to track reaction progress and intermediate stability .

Basic Structural Analysis

Q. Q3. Which spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., hydroxy and trichloromethyl group positions) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Infrared (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm for the tert-butyl carbamate) .

Advanced Structural Analysis

Q. Q4. How is single-crystal X-ray diffraction with SHELX software utilized to resolve complex stereochemistry?

Methodological Answer:

- Data collection : High-resolution diffraction data (≤1.0 Å) are collected using synchrotron sources for accurate electron density mapping .

- Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonding networks validated using ORTEP-3 for 3D visualization .

- Validation : R-factors (<5%) and residual density maps ensure structural accuracy, critical for confirming stereochemical assignments .

Basic Mechanism of Action

Q. Q5. What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer: Piperidine derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). The trichloromethyl group may enhance lipophilicity, facilitating membrane penetration, while the hydroxy group could participate in hydrogen bonding with active sites .

Advanced Mechanism of Action

Q. Q6. What computational approaches validate interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in enzyme pockets, with scoring functions (e.g., ΔG) ranking affinity .

- Molecular dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-target complexes over 100+ ns trajectories .

- Mutagenesis studies : Residue-specific mutations validate computational predictions by disrupting key interactions .

Basic Physicochemical Properties

Q. Q7. What key physicochemical properties affect solubility and stability?

Methodological Answer:

Advanced Physicochemical Properties

Q. Q8. How do substituents influence partition coefficient (LogP) and drug delivery?

Methodological Answer:

- Trichloromethyl group : Increases LogP by ~1.5 units, enhancing blood-brain barrier penetration but reducing aqueous solubility .

- tert-Butyl carbamate : Stabilizes the molecule against metabolic degradation, confirmed via HPLC stability assays under physiological pH .

Basic Safety and Handling

Q. Q9. What are essential safety protocols for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

Advanced Safety and Handling

Q. Q10. How can waste management be integrated into experimental design?

Methodological Answer:

- Segregation : Store halogenated waste separately in labeled containers for professional disposal .

- Neutralization : React with alkaline solutions to hydrolyze trichloromethyl groups before disposal .

Advanced Data Analysis

Q. Q11. What methodologies resolve contradictions in reported solubility data?

Methodological Answer:

- Multi-technique validation : Compare solubility in DMSO (NMR) vs. aqueous buffers (UV-Vis) to identify solvent-specific artifacts .

- Statistical analysis : Use ANOVA to assess batch-to-batch variability in purity (HPLC ≥98%) .

Basic Applications

Q. Q12. How is this compound utilized as an intermediate in medicinal chemistry?

Methodological Answer: It serves as a precursor for bioactive molecules (e.g., kinase inhibitors) via functional group interconversion (e.g., hydroxy → triflate for cross-coupling) .

Advanced Applications

Q. Q13. What role does this compound play in developing enzyme probes?

Methodological Answer:

- Photoaffinity labeling : Incorporate azide groups via substitution to generate probes for target identification via click chemistry .

- Isotopic labeling : C-enriched derivatives enable mechanistic studies using NMR or mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.